molecular formula C23H36N4O2 B5992523 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol

1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol

Cat. No.: B5992523
M. Wt: 400.6 g/mol
InChI Key: QVNIXAFWHVXUHL-UHFFFAOYSA-N
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Description

1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a variety of functional groups, including an amino group, a pyrazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide.

    Amination: The alkylated pyrazole is reacted with an amine to introduce the amino group.

    Coupling with phenol: The resulting intermediate is then coupled with a phenol derivative under basic conditions to form the phenoxy group.

    Final assembly: The final step involves the coupling of the cyclohexylamine derivative with the previously synthesized intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol can undergo a variety of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a ligand for biological receptors or as a probe for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol would depend on its specific application. In a biological context, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring and amino groups may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-imidazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-triazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the pyrazole ring, in particular, may provide distinct binding interactions and reactivity compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-[cyclohexyl(methyl)amino]-3-[3-[[methyl-[2-(1H-pyrazol-4-yl)ethyl]amino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-26(12-11-20-14-24-25-15-20)16-19-7-6-10-23(13-19)29-18-22(28)17-27(2)21-8-4-3-5-9-21/h6-7,10,13-15,21-22,28H,3-5,8-9,11-12,16-18H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNIXAFWHVXUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CNN=C1)CC2=CC(=CC=C2)OCC(CN(C)C3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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